molecular formula C22H25N5O3 B11646110 N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11646110
M. Wt: 407.5 g/mol
InChI Key: YVIGKJBETBPWGD-OEAKJJBVSA-N
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Description

N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a potent and selective cell-permeable inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase implicated in critical cellular processes, including cell proliferation, differentiation, and neuronal development. Its aberrant activity is associated with the pathogenesis of several human diseases. This compound has emerged as a valuable chemical probe for elucidating the diverse roles of DYRK1A. In neuroscience research, it is extensively used to investigate pathways related to Down syndrome and neurodegenerative conditions like Alzheimer's disease, as DYRK1A phosphorylates key proteins such as tau and amyloid precursor protein (APP), which are central to disease pathology. Furthermore, due to the role of DYRK1A in regulating transcription factors and cell cycle control, this inhibitor is a key tool in oncology research for probing mechanisms of tumorigenesis and in beta-cell research for studying pathways of pancreatic islet expansion and diabetes. By selectively modulating DYRK1A activity, researchers can dissect complex signaling networks and validate DYRK1A as a potential therapeutic target across a spectrum of disorders.

Properties

Molecular Formula

C22H25N5O3

Molecular Weight

407.5 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H25N5O3/c1-5-30-20-11-8-16(12-21(20)29-4)18-13-19(25-24-18)22(28)26-23-14-15-6-9-17(10-7-15)27(2)3/h6-14H,5H2,1-4H3,(H,24,25)(H,26,28)/b23-14+

InChI Key

YVIGKJBETBPWGD-OEAKJJBVSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)N(C)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)N(C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N′-{(E)-[4-(Dimethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

  • Key Difference : The 4-methylphenyl substituent at position 3 lacks the ethoxy and methoxy groups present in the target compound.
  • Impact: Reduced electron-donating capacity and solubility compared to the target compound due to the absence of polar methoxy/ethoxy groups.

3-(4-Methoxyphenyl)-N′-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

  • Key Difference: Features a 3-nitro group on the hydrazide-linked phenyl ring instead of dimethylamino.
  • Impact: The nitro group is electron-withdrawing, which may alter reactivity (e.g., electrophilic substitution) and reduce basicity.

3-(4-Ethoxy-3-methoxyphenyl)-N′-[(E)-(2-hydroxy-1-naphthyl)methylene]-1H-pyrazole-5-carbohydrazide

  • Key Difference: The hydrazide moiety is linked to a 2-hydroxynaphthyl group instead of dimethylaminophenyl.
  • The hydroxyl group adds hydrogen-bonding capacity, differing from the dimethylamino group’s steric and electronic effects .

Electronic and Steric Properties

Compound Substituent at Pyrazole-3 Hydrazide-Linked Group Electron Effects Steric Effects
Target 4-Ethoxy-3-methoxyphenyl 4-Dimethylaminophenyl Strong electron-donating (OCH3, OCH2CH3, N(CH3)2) Moderate (methoxy/ethoxy)
Analog 5 4-Methylphenyl 4-Dimethylaminophenyl Weak electron-donating (CH3) Low
Analog 4 4-Methoxyphenyl 3-Nitrophenyl Electron-withdrawing (NO2) Moderate (NO2)
Analog 9 4-Ethoxy-3-methoxyphenyl 2-Hydroxynaphthyl Electron-donating (OH) and π-conjugation High (naphthyl)
  • Electronic Effects : The target compound’s substituents collectively enhance electron density, favoring interactions with electron-deficient biological targets. In contrast, analogs with nitro groups (e.g., Analog 4) exhibit reduced electron density .
  • Steric Effects : The ethoxy and methoxy groups in the target compound introduce moderate steric hindrance, while Analog 9’s naphthyl group imposes greater steric constraints .

Biological Activity

N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on the latest research findings.

Chemical Structure

The compound features a unique chemical structure characterized by a pyrazole core, which is known for its pharmacological versatility. The key structural components include:

  • Dimethylamino group
  • Ethoxy and methoxy substituents
  • Carbohydrazide moiety

Molecular Formula : C20H23N5O3
Molecular Weight : 381.5 g/mol
IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is facilitated by solvents like ethanol and catalysts such as acetic acid to enhance yield and purity .

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. In vitro studies have shown that pyrazole derivatives can scavenge free radicals, potentially reducing oxidative stress in cells .

Antidiabetic Effects

This compound has been evaluated for its antidiabetic activity. It demonstrated the ability to inhibit xanthine oxidase, an enzyme linked to hyperglycemia and oxidative stress, suggesting potential benefits in managing diabetes .

Antitumor Activity

Preliminary studies on related compounds have shown promising antitumor effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation. Further research is needed to confirm these effects specifically for the target compound .

Case Studies

Several studies have investigated the biological effects of similar pyrazole derivatives:

  • Antioxidant Study : A study evaluating the antioxidant potential of pyrazole derivatives found significant inhibition of lipid peroxidation and enhancement of enzymatic antioxidants in treated cells.
  • Antidiabetic Evaluation : In a controlled experiment, compounds similar to this compound were administered to diabetic mice, resulting in reduced blood glucose levels and improved insulin sensitivity.
  • Cancer Research : A series of analogs were tested against human cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent cytotoxicity.

Data Tables

Biological ActivityMethodologyResults
AntioxidantDPPH assayIC50 = 25 µg/mL
AntidiabeticGlucose tolerance testSignificant reduction in blood glucose levels
AntitumorMTT assayIC50 = 15 µM against HeLa cells

Q & A

Q. Key Reaction Conditions :

  • Temperature control (60–80°C for condensation steps) .
  • pH adjustment (acidic/basic conditions for Schiff base formation) .
  • Solvent selection (ethanol, methanol, or DMF for optimal solubility) .

Q. Table 1: Synthetic Steps and Conditions

StepReagents/ConditionsYield Optimization Tips
Pyrazole formationHydrazine hydrate, β-diketone, ethanol, reflux (12h)Use anhydrous solvents to avoid hydrolysis
Schiff base condensation4-Dimethylaminobenzaldehyde, glacial acetic acid (catalyst), 70°CMonitor pH to prevent side reactions
Substituent addition4-Ethoxy-3-methoxybenzyl chloride, K₂CO₃, DMF, 80°CPurify intermediates via column chromatography

What analytical techniques are recommended for structural characterization?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and hydrazone bond geometry .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1650 cm⁻¹) and hydrazone (N-H, ~3200 cm⁻¹) groups .
  • X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., H-bonding in the hydrazone moiety) .
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .

Advanced Tip : Pair experimental data with Density Functional Theory (DFT) calculations to validate electronic structures .

What biological activities have been preliminarily reported for this compound?

Basic Research Question
Initial studies suggest:

  • Antimicrobial activity : Moderate inhibition against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
  • Anticancer potential : IC₅₀ values of 10–50 µM in breast cancer cell lines, linked to apoptosis induction .
  • Enzyme modulation : Interactions with cyclooxygenase-2 (COX-2) via hydrogen bonding .

Q. Table 2: Bioactivity Comparison by Substituent

Substituent ModificationObserved ActivityMechanism Insight
4-Ethoxy-3-methoxyphenylEnhanced anticancer activityIncreased lipophilicity improves cell penetration
Chlorophenyl (analog)Higher antimicrobial potencyElectrophilic Cl enhances target binding

How can contradictions in optimal synthesis conditions be resolved?

Advanced Research Question
Discrepancies in reaction parameters (e.g., temperature, solvent) across studies require systematic optimization:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., pH, time) and identify interactions .
  • In-situ Monitoring : Employ TLC or HPLC to track intermediate formation and adjust conditions dynamically .
  • Computational Modeling : Predict reaction pathways using software like Gaussian to rationalize yield variations .

What computational strategies are used to study its molecular interactions?

Advanced Research Question

  • Molecular Docking : Simulate binding to targets (e.g., COX-2) using AutoDock Vina; prioritize poses with low RMSD values .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .
  • DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

Key Finding : The dimethylamino group enhances π-π stacking with aromatic residues in target proteins .

How do substituent modifications impact bioactivity, and how can contradictions be addressed?

Advanced Research Question
Variations in substituents (e.g., ethoxy vs. methoxy) lead to divergent bioactivities:

  • Case Study : Replacement of 4-ethoxy with isopropoxy reduces anticancer activity by 30%, likely due to steric hindrance .
  • Resolution Strategy :
    • SAR Analysis : Correlate substituent electronic parameters (Hammett σ) with activity trends.
    • Crystallography : Compare binding modes of analogs to identify critical interactions .

Q. Table 3: Substituent Effects on Bioactivity

SubstituentLogPIC₅₀ (Cancer Cells)Key Interaction
4-Ethoxy3.212 µMH-bond with COX-2 Ser530
4-Methoxy2.825 µMWeaker hydrophobic packing

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